2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multicomponent reactions (MCRs) that provide access to complex molecules. One common synthetic route involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 3,4,5-trimethoxyaniline in the presence of acetic anhydride and a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl ring is substituted with different functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological properties, it is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
1-methyl-1H-indole-3-carboxylic acid: Known for its use in medicinal chemistry and drug development.
3,4,5-trimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-22-12-13(15-7-5-6-8-16(15)22)9-19(23)21-14-10-17(24-2)20(26-4)18(11-14)25-3/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
InChI Key |
IDXBTDVXGCUUHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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